N-Formylpiperidine

Descripción

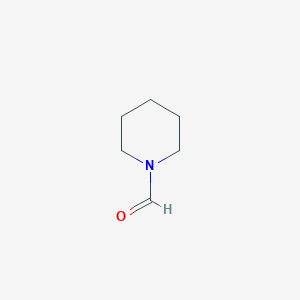

Structure

3D Structure

Propiedades

IUPAC Name |

piperidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-7-4-2-1-3-5-7/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWLNYSYJNLUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043941 | |

| Record name | N-Formylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2591-86-8 | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formylpiperidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Formylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Formylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Formylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-N-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FORMYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIQ29H6CZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-30.8 °C | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Formylpiperidine from Piperidine and Formic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-formylpiperidine from piperidine (B6355638) and formic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the core chemical transformation, experimental protocols, and quantitative data to support laboratory and potential scale-up operations.

Introduction

This compound is a valuable amide compound utilized as a solvent and a reagent in various chemical syntheses.[1][2] Its role as a formylating agent, particularly in Vilsmeier-Haack type reactions, makes it a significant building block in the preparation of pharmaceutical intermediates and other fine chemicals.[3] The synthesis from piperidine and formic acid represents a direct and efficient method for its preparation. This guide will focus on the most common and high-yielding approaches to this synthesis.

Core Synthesis Pathway

The reaction of piperidine with formic acid to produce this compound is a straightforward nucleophilic acyl substitution. The reaction proceeds in two main stages:

-

Salt Formation: Piperidine, a secondary amine, acts as a base and reacts with formic acid in an acid-base neutralization to form the piperidinium (B107235) formate (B1220265) salt.

-

Dehydration: The subsequent removal of a water molecule from the piperidinium formate salt, typically through heating, yields the final product, this compound.

The overall reaction is as follows:

C₅H₁₁N + HCOOH → [C₅H₁₁NH₂]⁺[HCOO]⁻ → C₆H₁₁NO + H₂O

This process is characterized by its simplicity and high reaction yields.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary methodologies for the synthesis of this compound from piperidine and formic acid are presented below, derived from established procedures.[4][5]

Protocol 1: Direct Heating Method

This protocol involves the direct heating of the reactants to drive the dehydration process.

Materials:

-

Piperidine

-

Formic acid (e.g., 87.7% solution)

-

250 mL round-bottom flask

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask, add 94 g of piperidine and 58 g of 87.7% formic acid.[4][5]

-

Heat the mixture to a temperature range of 100-200°C using a heating mantle.[4][5]

-

During heating, water will be formed and can be removed by distillation.

-

After the removal of water is complete, cool the reaction mixture to obtain the crude this compound.[4][5]

The resulting product can be analyzed for purity by gas chromatography.[4][5]

Protocol 2: Azeotropic Dehydration Method

This method utilizes an azeotropic agent to facilitate the removal of water at a lower temperature.

Materials:

-

Piperidine

-

Formic acid (e.g., 87.7% solution)

-

Toluene (or other suitable azeotropic agent like benzene, xylene, n-hexane)[4]

-

250 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser

-

Heating mantle

Procedure:

-

In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, combine 94 g of piperidine, 58 g of 87.7% formic acid, and 20 g of toluene.[4]

-

Heat the mixture to a temperature of 80-200°C.[4]

-

The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap.

-

Continue heating until no more water is collected.

-

Once the reaction is complete, cool the flask to obtain the product mixture.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Reactant Quantities and Reaction Conditions

| Protocol | Piperidine (g) | Formic Acid (g) | Formic Acid Concentration (%) | Azeotropic Agent | Temperature (°C) |

| 1 | 94 | 58 | 87.7 | None | 100-200 |

| 2 | 94 | 58 | 87.7 | Toluene (20 g) | 80-200 |

| 2a | 43 | 26.5 | 87.7 | Toluene (10 g) | 100-200 |

Table 2: Product Yield and Purity

| Protocol | Product Mass (g) | Purity (%) | Molar Yield (%) |

| 1 | 126 | 97.16 | 98 |

| 2 | 145 | 85.29 | 99 |

| 2a | 66 | 85.29 | 98 |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

-

Gas Chromatography (GC): As indicated in the cited patents, GC is a suitable method for determining the purity of the final product.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the amide functional group.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

Alternative Synthesis Approaches

While the direct reaction of piperidine and formic acid is highly efficient, other methods for the N-formylation of piperidine exist. These include:

-

Reaction with Ethyl Formate: Piperidine can be formylated using ethyl formate.[7]

-

Reaction with Carbon Monoxide: This method typically requires higher temperatures and pressures.[5]

-

Use of Coupling Agents: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the reaction between piperidine and formic acid under milder conditions.[8]

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from piperidine and formic acid is a robust and high-yielding reaction. The direct heating and azeotropic dehydration methods both provide excellent results with operational simplicity. This makes the synthesis accessible and scalable for various applications in research and industry. The choice between the two primary protocols may depend on the available equipment and desired reaction conditions. The high purity of the crude product often simplifies the purification process.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 2591-86-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents [patents.google.com]

- 5. CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents [patents.google.com]

- 6. This compound(2591-86-8) IR Spectrum [chemicalbook.com]

- 7. CN1091104C - Preparation of N-formyl piperidine - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

N-Formylpiperidine (CAS 2591-86-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of N-Formylpiperidine (CAS 2591-86-8), a versatile polar aprotic solvent and synthetic building block. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2][3] Its key physical characteristics are summarized in the tables below, providing a comprehensive dataset for laboratory and research applications.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [4][5][6] |

| Molecular Weight | 113.16 g/mol | [5] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][7] |

| Form | Liquid | [3][8] |

| Purity | >98.0% (GC) to 99% | [4] |

Thermal and Spectroscopic Data

| Property | Value | Source(s) |

| Melting Point | -31 °C to -30.8 °C | [2][5][9][10] |

| Boiling Point | 222 °C (lit.) to 222.5 °C at 760 mmHg | [2][4] |

| Flash Point | 91 °C to 102 °C (closed cup) | [8] |

| Density | 1.019 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index | n20/D 1.484 (lit.) | [2][6] |

| Vapor Pressure | 0.1 mmHg at 25 °C | [2][11] |

| Water Solubility | Freely soluble | [2][3][6] |

Experimental Protocols

While specific experimental details from the original literature are not provided in the search results, the following are general, standardized methodologies for determining the key physical properties listed above.

1. Melting Point Determination:

The melting point of this compound, which is sub-ambient, would typically be determined using a cryostat or a differential scanning calorimeter (DSC). A small sample is cooled until completely frozen and then slowly heated. The temperature at which the solid-liquid phase transition is observed is recorded as the melting point. For a substance with a melting point of approximately -31 °C, liquid nitrogen or a specialized cooling bath would be required.

2. Boiling Point Determination:

The boiling point is determined by heating the liquid in a distillation apparatus at atmospheric pressure. A thermometer is placed in the vapor phase above the liquid, but not touching the sides of the flask. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For a high-boiling liquid like this compound (222 °C), a suitable heating mantle and condenser are necessary.

3. Density Measurement:

The density of liquid this compound is measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature (e.g., 25 °C). The density is then calculated by dividing the mass by the volume. Temperature control is crucial as density is temperature-dependent.

4. Refractive Index Measurement:

The refractive index is measured using a refractometer, typically an Abbé refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs. The refractive index is then read from the scale. The measurement is temperature-dependent and is usually reported at 20 °C with the sodium D-line (n20/D).

Logical Relationship of this compound Properties

The following diagram illustrates the interconnectedness of the information presented in this guide, from the compound's fundamental identifiers to its detailed physical characteristics.

Caption: Logical relationship of this compound's identification and properties.

References

- 1. lobachemie.com [lobachemie.com]

- 2. This compound | 2591-86-8 [chemicalbook.com]

- 3. This compound CAS#: 2591-86-8 [m.chemicalbook.com]

- 4. 2591-86-8 | India [ottokemi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound [chembk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-Formylpiperidine 99 2591-86-8 [sigmaaldrich.com]

- 9. 2591-86-8 | N-Formyl piperdine - Capot Chemical [capotchem.com]

- 10. 1-Piperidinecarboxaldehyde | C6H11NO | CID 17429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-甲酰哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]

N-Formylpiperidine chemical compatibility and reactivity

An In-depth Technical Guide to the Chemical Compatibility and Reactivity of N-Formylpiperidine

Introduction

This compound (CAS No. 2591-86-8), also known as 1-piperidinecarboxaldehyde, is a heterocyclic organic compound derived from piperidine (B6355638).[1] It is a colorless to pale yellow liquid at room temperature with a faint, sweet, amine-like odor.[1][2] Structurally, it is an amide, featuring a formyl group attached to the nitrogen atom of a piperidine ring.[1] This compound serves as a versatile polar aprotic solvent, with better solubility for hydrocarbons than other amide solvents like dimethylformamide (DMF).[3][4] It is widely utilized as a key intermediate and formylating agent in the synthesis of pharmaceuticals, fine chemicals, agrochemicals, and other complex organic molecules.[1][5][6] Its role is particularly prominent in Vilsmeier-Haack reactions and in the formylation of organometallic reagents.[5][7]

Physical and Chemical Properties

This compound is a combustible liquid that is stable under normal storage and handling conditions.[2][8] It is crucial to store it in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[9]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₁NO | [3][10] |

| Molecular Weight | 113.16 g/mol | [3][10] |

| Appearance | Clear, colorless to pale yellow liquid | [2][11][12] |

| Boiling Point | 222 °C (at 760 mmHg) | [2][4][13] |

| Melting/Freezing Point | -31 °C | [2][12] |

| Density | 1.019 g/cm³ (at 25 °C) | [2][4][13] |

| Vapor Pressure | 0.1 mm Hg (at 25 °C) | [2][14] |

| Refractive Index | ~1.484 (n20/D) | [2][12][13] |

| Flash Point | 91-102 °C (197-216 °F) | [2][4][14] |

Solubility

This compound is noted for its utility as a solvent for both polar and nonpolar compounds.[11]

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | Freely soluble / Soluble | [1][12] |

| Ethanol | Soluble | [1][15] |

| Acetone | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ether | Soluble | [15] |

| Hexane | Soluble | [15] |

Chemical Reactivity and Compatibility

This compound is generally stable but exhibits reactivity typical of a tertiary amide.[2][9] It is non-reactive under normal conditions of use, storage, and transport.[2]

Incompatible Materials

-

Strong Oxidizing Agents : This is the most frequently cited incompatibility.[16][17][18][19] Contact with strong oxidants should be avoided.

-

Acids and Bases : As an amide, it can undergo hydrolysis under acidic or basic conditions, although specific reactivity data with common laboratory acids and bases is not detailed in the provided results. The formyl group can be cleaved under these conditions.[20]

-

Heat and Ignition Sources : As a combustible liquid with a relatively high flash point, it should be kept away from open flames, hot surfaces, and sparks.[8][16][17]

Hazardous Reactions and Decomposition

-

Hazardous Reactions : No dangerous reactions are known to occur under normal conditions of use.[2] Hazardous polymerization has not been reported.[17]

-

Hazardous Decomposition Products : When subjected to thermal decomposition or combustion, this compound can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[17][18]

Reactivity in Organic Synthesis

This compound is a highly valued reagent in organic synthesis, primarily for its ability to act as a formylating agent.

-

Formylation of Organometallic Reagents : It is an effective reagent for transferring a formyl group to Grignard and alkyllithium reagents to produce aldehydes.[4] In some cases, it provides higher yields than DMF.[3][4]

-

Vilsmeier-Haack Type Reactions : In conjunction with activating agents like phosphorus oxychloride (POCl₃), it is used for the formylation of aromatic and heteroaromatic compounds.[5][7][11][21]

-

Amidation and Aminocarbonylation : It serves as a reactant for the direct amidation of azoles and in palladium-catalyzed aminocarbonylation reactions of aryl halides.[11][14][21]

-

Electrochemical Reactions : Anodic methoxylation of this compound can be performed in an electrochemical flow cell to produce 2-methoxy-N-formylpiperidine, a precursor to an N-formyliminium ion.[20]

-

Reduction : The formyl group can be reduced. For instance, reduction with lithium aluminum deuteride (B1239839) (LiAlD₄) has been used to access deuterated N-methyl piperidines.[20]

Experimental Protocols

Synthesis of this compound from Piperidine

This compound is typically prepared by the reaction of piperidine with a formylating agent such as formic acid.[1][10]

-

Title : N-Formylation of Piperidine using Formic Acid and EDCI.

-

Objective : To synthesize this compound via amide coupling.

-

Reaction Scheme : Piperidine + Formic Acid → this compound + H₂O

-

Materials :

-

Piperidine (1 equiv)

-

Formic acid (5 equiv)

-

Sodium bicarbonate (NaHCO₃) (10 equiv)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2 equiv)

-

Oxyma (2 equiv)

-

Water (H₂O)

-

1% Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure (based on a general procedure for N-formylations[10]):

-

Dissolve piperidine (1 equiv), formic acid (5 equiv), sodium bicarbonate (10 equiv), and Oxyma (2 equiv) in water to a concentration of 0.2-0.3 M.

-

Add EDCI (2 equiv) to the solution.

-

Stir the reaction mixture at room temperature (~20 °C) for 3 hours.[10]

-

Quench the reaction by adding 1% aqueous HCl.[10]

-

Extract the aqueous phase with ethyl acetate.[10]

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[10]

-

Evaporate the solvent in vacuo.

-

Purify the crude product by silica (B1680970) gel chromatography to afford the desired this compound.[10]

-

Formylation of a Grignard Reagent: Synthesis of 3-Phenylpropionaldehyde

This protocol describes the use of this compound to formylate a Grignard reagent, a classic application.[4][22]

-

Title : Formyl Transfer to a Grignard Reagent with this compound.

-

Objective : To synthesize 3-phenylpropionaldehyde from (2-chloroethyl)benzene (B74947).

-

Reaction Scheme : PhCH₂CH₂MgCl + C₅H₁₀NCHO → PhCH₂CH₂CHO

-

Materials :

-

Magnesium turnings (0.12 mol)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (catalytic amount)

-

(2-chloroethyl)benzene (0.1 mol)

-

This compound (0.12 mol)

-

-

Procedure (adapted from Organic Syntheses[22]):

-

In a 1-L three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, place magnesium (0.12 mol), anhydrous THF (300 mL), and iodine (10 mg).

-

Prepare a solution of (2-chloroethyl)benzene (0.1 mol) in 50 mL of anhydrous THF and place it in the dropping funnel.

-

Add ~2 mL of the chloroethylbenzene solution to the magnesium suspension and gently heat with a heat gun to initiate the Grignard reaction, as indicated by the disappearance of the iodine color.

-

Add the rest of the (2-chloroethyl)benzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the solution for an additional 1 hour at room temperature, then heat at reflux for 8 hours.

-

Cool the reaction vessel to 0 °C in an ice bath.

-

Add a solution of this compound (0.12 mol) in 50 mL of dry THF dropwise. Caution : Avoid rapid addition, which can cause solidification and hinder mixing.[22] Efficient stirring is critical.[22]

-

After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight.

-

Workup the reaction by carefully pouring it into a stirred mixture of ice and aqueous acid (e.g., H₂SO₄) to hydrolyze the intermediate and dissolve magnesium salts.

-

Separate the organic layer, extract the aqueous layer with a suitable solvent (e.g., ether), combine the organic phases, wash, dry, and concentrate.

-

Purify the resulting 3-phenylpropionaldehyde by distillation.

-

Visualizations of Key Reactions and Pathways

Synthesis of this compound

Caption: Synthesis of this compound from piperidine and formic acid.

Vilsmeier-Haack Formylation

Caption: General pathway for Vilsmeier-Haack formylation using this compound.

Formylation of a Grignard Reagent

Caption: Reaction pathway for the formylation of a Grignard reagent.

Safety and Hazard Summary

This compound is classified as hazardous. It is harmful if swallowed and toxic in contact with skin.[2][8] It causes skin and serious eye irritation and may cause respiratory irritation.[8][16]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement | References |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [18] |

| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][18] |

| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [18] |

| Flammable Liquids | Category 4 | Combustible liquid | [8] |

-

Handling : Use with adequate ventilation and employ spark-proof tools.[9][17] Avoid contact with skin, eyes, and clothing.[2][17] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[17][19]

-

Storage : Store locked up in a tightly closed container in a dry, cool, and well-ventilated place away from heat and incompatible materials.[2][8][9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. lobachemie.com [lobachemie.com]

- 3. N-Carbaldehyde piperidine, NFP, Piperidine-1-carboxaldehyde, this compound | 1-Formylpiperidine, 99% | 2591-86-8 | 1-Formylpiperidine, 99% | Ottokemi™ Product [ottokemi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. indiamart.com [indiamart.com]

- 7. nbinno.com [nbinno.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. This compound(2591-86-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 2591-86-8 [chemicalbook.com]

- 12. This compound CAS#: 2591-86-8 [m.chemicalbook.com]

- 13. This compound [chembk.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. This compound, 99% | Fisher Scientific [fishersci.ca]

- 16. fishersci.com [fishersci.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1-ホルミルピペリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of N-Formylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Formylpiperidine, a versatile solvent and reagent in organic synthesis. The document details the interpretation of its Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-6 (Formyl proton) |

| ~3.4 | t | 2H | H-2, H-5 (Axial/Equatorial) |

| ~3.2 | t | 2H | H-2, H-5 (Axial/Equatorial) |

| ~1.6 | m | 4H | H-3, H-4 (Axial/Equatorial) |

| ~1.5 | m | 2H | H-3 (Axial/Equatorial) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160.5 | C=O (Amide carbonyl) |

| ~46.0 | C-2, C-5 |

| ~41.0 | C-2, C-5 |

| ~26.0 | C-3, C-4 |

| ~24.5 | C-3 |

| ~20.5 | C-4 |

Solvent: CDCl₃[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H stretch (aliphatic) |

| ~2860 | Strong | C-H stretch (aliphatic) |

| ~1670 | Very Strong | C=O stretch (amide) |

| ~1440 | Medium | CH₂ bend |

| ~1240 | Medium | C-N stretch |

Technique: Liquid Film

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 113 | High | [M]⁺ (Molecular ion) |

| 84 | High | [M - CHO]⁺ |

| 56 | Medium | [C₄H₈]⁺ |

| 42 | Medium | [C₂H₄N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reliable and comparable results. The following are standard protocols applicable to the analysis of this compound.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (General for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~3-4 seconds

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~1-2 seconds

-

Spectral Width: -10 to 220 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

Instrument Parameters (General for an FTIR Spectrometer):

-

Technique: Attenuated Total Reflectance (ATR)

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral Range: 4000 - 400 cm⁻¹

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Introduction (for Electron Ionization - EI):

-

The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to mass analysis. For a pure liquid, direct injection or infusion is common.

Instrument Parameters (General for a GC-MS with EI source):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 35 - 500

Data Interpretation and Visualization

The following diagrams illustrate the logical flow of interpreting the spectroscopic data for this compound and a typical experimental workflow.

Caption: Logical workflow for this compound analysis.

Caption: General workflow for spectroscopic analysis.

References

Introduction to N-Formylpiperidine and NMR Analysis

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of N-Formylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. It includes detailed spectral data, experimental protocols, and a logical workflow for NMR analysis, designed to aid in the structural elucidation and quality control of this important organic compound.

This compound (C₆H₁₁NO) is an amide derivative of piperidine (B6355638) and formic acid.[1] It serves as a polar aprotic solvent and a reagent in various chemical syntheses.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of this compound. This guide details the interpretation of its ¹H and ¹³C NMR spectra.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the formyl proton and the protons on the piperidine ring. Due to the amide bond, rotation around the C-N bond is restricted, leading to magnetic non-equivalence for the protons on the carbons adjacent to the nitrogen atom. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).[2]

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 8.01 | Singlet (s) | - |

| -NCH₂- (α-protons) | 3.48 | Triplet (t) | 5.7 |

| -NCH₂- (α-protons) | 3.31 | Triplet (t) | 5.4 |

| -CH₂- (γ-proton) | 1.65 - 1.69 | Multiplet (m) | - |

| -CH₂-CH₂- (β-protons) | 1.52 - 1.60 | Multiplet (m) | - |

Data sourced from a 300 MHz spectrometer.[2]

The singlet at 8.01 ppm is characteristic of the formyl proton.[2] The two distinct triplets at 3.48 ppm and 3.31 ppm correspond to the two sets of methylene (B1212753) protons adjacent to the nitrogen atom (α-protons).[2] The multiplets in the range of 1.52-1.69 ppm are assigned to the remaining six protons on the β and γ carbons of the piperidine ring.[2]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) |

| C=O (Formyl) | 160.3 |

| -NCH₂- (α-carbon) | 45.2 |

| -NCH₂- (α-carbon) | 40.0 |

| -CH₂- (γ-carbon) | 25.5 |

| -CH₂- (β-carbon) | 24.5 |

| -CH₂- (β-carbon) | 20.4 |

Note: Specific assignments for the individual α and β carbons can vary slightly between sources and may require advanced 2D NMR techniques for definitive confirmation. The chemical shifts are representative values.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 1-5 mg of this compound. For ¹³C NMR, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3]

-

Solvent : Use approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is a common choice for small organic molecules.[4]

-

Procedure :

-

Place the required amount of this compound into a clean, dry vial.

-

Add the deuterated solvent and gently swirl until the sample is fully dissolved.

-

To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a standard 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is between 40-50 mm (approximately 0.6-0.7 mL).[3]

-

Cap the NMR tube securely.

-

NMR Data Acquisition

The following are typical parameters for acquiring spectra on a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Pulse Angle: 30 degrees.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Pulse Angle: 30 degrees.

-

Spectral Width: Approximately 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required to achieve a good signal-to-noise ratio.[5]

Logical Workflow for NMR Analysis

The following diagram illustrates the standard workflow for the NMR analysis of a chemical compound like this compound.

Caption: Workflow for NMR structural analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The characteristic signals, including the downfield formyl proton and the distinct methylene proton signals, allow for straightforward identification and confirmation. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, development, and analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of N-Formylpiperidine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the primary synthetic routes for N-Formylpiperidine, a crucial intermediate in pharmaceutical and fine chemical synthesis. The document outlines the core reaction mechanisms, provides detailed experimental protocols for key methods, and presents quantitative data to allow for effective comparison of different synthetic strategies.

Introduction

This compound (CAS No: 2591-86-8) is a piperidine (B6355638) derivative with a formyl group attached to the nitrogen atom. It serves as an excellent solvent for various macromolecular materials, including polyacrylonitrile, nylon, and polysulfones.[1][2] More significantly, it is a versatile intermediate and formylating agent in organic synthesis.[3][4] Its role is particularly critical in Vilsmeier-Haack type reactions for the formylation of aromatic systems and in the synthesis of complex pharmaceutical ingredients.[3][4] This guide explores the principal mechanisms and methodologies for its synthesis.

Core Synthesis Mechanisms and Pathways

The synthesis of this compound can be achieved through several distinct chemical pathways. The most common and industrially relevant methods involve the reaction of piperidine with a source of a formyl group, such as formic acid, its esters, or other formylating agents.

N-Formylation using Formic Acid

The reaction between piperidine and formic acid is a straightforward and high-yielding method.[2] The mechanism proceeds in two key stages:

-

Salt Formation: Piperidine, a secondary amine, acts as a base and reacts with formic acid in an acid-base reaction to form piperidinium (B107235) formate (B1220265) salt.

-

Dehydration: The subsequent removal of water from the salt, typically through heating, leads to the formation of the this compound amide bond.[1]

Figure 1: General mechanism for the synthesis of this compound from piperidine and formic acid.

N-Formylation using Formic Acid Derivatives

Other formylating agents, such as formic acid esters (e.g., methyl formate) or amides (e.g., dimethylformamide), can also be used.[2] These reactions typically proceed via a nucleophilic acyl substitution mechanism. The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formylating agent. This is followed by the elimination of a leaving group (e.g., an alcohol from an ester or an amine from an amide).

Figure 2: Nucleophilic acyl substitution mechanism for N-formylation.

Alternative Synthetic Routes

Other reported methods for this compound synthesis include:

-

Reaction with Carbon Monoxide: This carbonylation reaction requires high temperatures and pressures and typically proceeds in the presence of a catalyst, with yields around 85%.[1][2][5]

-

Reaction with Chloroform (B151607): In the presence of a phase transfer catalyst, piperidine can react with chloroform to yield this compound, though yields can be variable (11-89%).[1][2][5]

-

Catalytic N-formylation with CO₂ and H₂: Advanced catalytic systems, such as those using platinum-incorporated heteropolyoxoniobate, can achieve the selective formation of this compound from CO₂.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for this compound, allowing for a direct comparison of their efficacy.

Table 1: Synthesis via Formic Acid

| Method | Piperidine (g) | Formic Acid (g) | Azeotropic Agent | Temperature (°C) | Product Purity (%) | Molar Yield (%) | Reference |

| Direct Heating | 94 | 58 (87.7%) | None | 100-200 | 97.16 | 98 | [1][5] |

| Azeotropic Dehydration | 94 | 58 (87.7%) | Toluene (20 g) | 80-200 | 85.29 | 99 | [1][5] |

| Azeotropic Dehydration | 43 | 26.5 (87.7%) | Toluene (10 g) | 100-200 | 85.29 | 98 | [2] |

Table 2: Synthesis via Formic Acid Derivatives

| Method | Piperidine (g) | Formylating Agent (g) | Catalyst (g) | Temperature (°C) | Product Purity (%) | Molar Yield (%) | Reference |

| Methyl Formate | 43 | Methyl Formate (30 g) | None | 80-150 | 97.52 | 98 | [2] |

| Dimethylformamide | 47 | Dimethylformamide (206 g) | H₂SO₄ (27.5 g) | Reflux (6h) | 23.9 | 88 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis experiments cited in the literature.

Protocol 1: Synthesis via Direct Dehydration of Piperidinium Formate[1][5]

-

Reactants:

-

Piperidine: 94 g

-

Formic Acid (87.7%): 58 g

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a feeding device, add 94 g of piperidine and 58 g of 87.7% formic acid.

-

Heat the mixture to 100-200 °C using an electric mantle.

-

Water will be generated and steam off. Continue heating until water evolution ceases.

-

Cool the reaction mixture. The resulting product (126 g) is crude this compound.

-

-

Analysis:

-

Gas chromatography analysis indicated a product content of 97.16%, corresponding to a molar yield of 98% based on piperidine.

-

Protocol 2: Synthesis via Azeotropic Dehydration[1][5]

-

Reactants:

-

Piperidine: 94 g

-

Formic Acid (87.7%): 58 g

-

Toluene (azeotropic agent): 20 g

-

-

Procedure:

-

To a 250 mL flask equipped with a feeding device and a distillation column, add 94 g of piperidine, 58 g of 87.7% formic acid, and 20 g of toluene.

-

Heat the mixture to 80-200 °C using an electric mantle.

-

The water-toluene azeotrope will distill off. Continue heating until all water is removed.

-

After cooling, 145 g of product remains in the flask.

-

-

Analysis:

-

Gas chromatography analysis showed an this compound content of 85.29%, with a calculated molar yield of 99% based on piperidine.

-

Figure 3: Experimental workflow for the azeotropic synthesis of this compound.

Protocol 3: Synthesis using Methyl Formate[2]

-

Reactants:

-

Piperidine: 43 g

-

Methyl Formate: 30 g

-

-

Procedure:

-

In a 250 mL ordinary distillation flask with a feeding device, add 43 g of piperidine and 30 g of methyl formate.

-

Heat the flask using an oil bath to a temperature of 80-150 °C.

-

Methanol (B129727), the reaction byproduct, is distilled off as it forms.

-

After the distillation of methanol is complete, 57.4 g of crude product is obtained.

-

-

Purification & Analysis:

-

Chromatographic analysis of the crude product showed a purity of 97.52%, corresponding to a molar yield of 98%.

-

Further purification by vacuum distillation yielded 55.0 g of this compound with a purity of 99.9% (96% overall molar yield).

-

Conclusion

The synthesis of this compound is well-established, with the reaction of piperidine and formic acid being a particularly efficient and high-yielding method. The choice between direct heating and azeotropic dehydration allows for flexibility in process design, with both methods providing excellent yields.[1] For syntheses requiring alternative formylating agents, methyl formate also offers a high-yield pathway with the advantage of a simple workup involving the distillation of the methanol byproduct.[2] The selection of a specific synthetic route will depend on factors such as available equipment, desired purity, cost of reagents, and environmental considerations.

References

- 1. CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents [patents.google.com]

- 2. CN1091104C - Preparation of N-formyl piperidine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

N-Formylpiperidine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for N-Formylpiperidine (CAS No. 2591-86-8), a versatile solvent and intermediate in pharmaceutical and fine chemical synthesis.[1] Adherence to the following protocols and precautions is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a combustible liquid that is harmful if swallowed and toxic in contact with skin.[2][3] It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3][4][5]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C6H11NO | [2][3][4] |

| Molecular Weight | 113.16 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Faint amine-like | [1] |

| Flash Point | 91 °C / 195.8 °F | [3][7] |

| Boiling Point/Range | Not explicitly stated | |

| Melting Point/Range | Not explicitly stated | |

| Autoignition Temperature | Not available | [3][7] |

| Solubility | Water soluble | [2] |

| Refractive Index | ≈ 1.48 (n 20/D) | [6] |

| Vapor Density | Vapors may be heavier than air | [7] |

Toxicological Data

The toxicological profile of this compound indicates moderate toxicity. The following table summarizes available acute toxicity data.

| Test | Species | Route | Dose/Duration | Result | Source |

| LD50 | Rat | Oral | 870 uL/kg | Lethal dose, 50 percent kill | [8] |

| LD50 | Rabbit | Dermal | 840 uL/kg | Lethal dose, 50 percent kill | [8] |

| LDLo | Rabbit | Subcutaneous | 300 mg/kg | Lowest published lethal dose | [8] |

| Eye Irritation | Rabbit | Ocular | 100 uL | Moderate | [8] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure risks.

Engineering Controls

-

Ventilation: Use only outdoors or in a well-ventilated area.[1] Facilities should be equipped with adequate general or local explosion-proof ventilation to maintain airborne levels at acceptable limits.[7]

-

Safety Equipment: An eyewash facility and a safety shower must be readily available in the immediate work area.[7][9]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented, including:

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7] A face shield may also be necessary.[4]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[3][7]

Hygiene Practices

-

Wash hands thoroughly after handling.[7]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[6]

Storage

-

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[7]

-

Keep away from heat, sparks, and flame.[7]

-

Store in a "flammables-area".[7]

Emergency Procedures

First Aid Measures

The following diagram outlines the initial response protocol for various exposure routes.

Caption: First aid procedures for this compound exposure.

Detailed First Aid Protocols:

-

Inhalation: Remove the individual from exposure and move to fresh air immediately.[7] If breathing is difficult, administer oxygen.[7] If the individual is not breathing, give artificial respiration.[7] Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[7] Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[7] If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.[7]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for small fires.[4][7] For large fires, use water spray, fog, or alcohol-resistant foam.[7] Do NOT use straight streams of water.[7]

-

Specific Hazards: this compound is a combustible liquid.[7] Vapors are heavier than air and may form an explosive mixture with air.[7] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7] Containers may explode in the heat of a fire.[7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[7]

Accidental Release Measures

The following workflow outlines the procedure for responding to a spill of this compound.

Caption: Workflow for this compound spill response.

Detailed Spill Response Protocol:

-

Evacuation and Ventilation: Immediately evacuate unnecessary personnel from the area. Ensure adequate ventilation.[4][5]

-

Ignition Sources: Remove all sources of ignition.[7] Use spark-proof tools and explosion-proof equipment.[7]

-

Personal Protection: Don the appropriate personal protective equipment as outlined in Section 4.2.[7]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[4] Avoid runoff into storm sewers and ditches that lead to waterways.[7]

-

Absorption: Absorb the spill with an inert material such as vermiculite, sand, or earth.[7]

-

Collection: Using spark-proof tools, place the absorbed material into a suitable, closed container for disposal.[7]

-

Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.[11]

Hierarchy of Controls

To ensure the highest level of safety when working with this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

Caption: Hierarchy of controls for managing this compound risks.

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel who handle this substance are thoroughly trained on its hazards and the necessary safety precautions. Always refer to the most current Safety Data Sheet (SDS) for this chemical before use.

References

- 1. Page loading... [guidechem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. RTECS NUMBER-TN0380000-Chemical Toxicity Database [drugfuture.com]

- 9. jwpharmlab.com [jwpharmlab.com]

- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Solubility of N-Formylpiperidine: A Technical Guide for Laboratory Professionals

An in-depth examination of the solubility characteristics of N-Formylpiperidine in common laboratory solvents, providing researchers, scientists, and drug development professionals with a foundational understanding for its application in experimental and synthetic chemistry.

This compound, a polar aprotic solvent and a key intermediate in organic synthesis, exhibits a range of solubilities across various common laboratory solvents. An understanding of these properties is critical for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide synthesizes available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and provides a visual workflow to guide researchers in their laboratory practices.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is fundamentally influenced by the chemical structures of both the solute and the solvent, including their polarity, hydrogen bonding capabilities, and intermolecular forces. For this compound, its amide functional group and piperidine (B6355638) ring structure dictate its interactions with different solvent classes.

Qualitative Solubility Data

While precise quantitative solubility data for this compound is not extensively available in public literature, qualitative assessments have been reported. These findings are summarized in the table below. The term "soluble" indicates that the substance dissolves to a significant extent, whereas "freely soluble" suggests a high degree of solubility, though without specific quantitative limits.

| Solvent | Formula | Type | Reported Solubility of this compound |

| Water | H₂O | Polar Protic | Freely Soluble[1][2][3][4][5] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[3][4][6] |

| Methanol | CH₃OH | Polar Protic | Information not available |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[6] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[6] |

| Chloroform | CHCl₃ | Polar Aprotic | Information not available |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Information not available |

| Hexane | C₆H₁₄ | Nonpolar | Soluble[3][4] |

| Toluene | C₇H₈ | Nonpolar | Information not available |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[3][4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data for this compound, the isothermal shake-flask method is a widely accepted and rigorous technique. The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in a solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials and Equipment:

-

High-purity this compound

-

Analytical grade solvent(s)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks, pipettes, and syringes

-

A validated analytical method for concentration measurement (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV))

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of a visible excess of the liquid solute is necessary to ensure that the solvent becomes saturated.

-

Add a known volume or mass of the selected solvent to each vial.

-

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time required to reach a constant concentration, with time points such as 24, 48, and 72 hours being typical starting points for investigation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand in the temperature-controlled environment for a period sufficient for phase separation to occur.

-

Carefully withdraw a sample from the solvent phase (supernatant) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microdroplets of this compound.

-

Record the mass of the collected filtrate.

-

-

Analysis:

-

Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method such as GC-FID or HPLC-UV. A calibration curve must be prepared using standard solutions of known concentrations to ensure accuracy.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 2591-86-8 [m.chemicalbook.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound, 99% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. parchem.com [parchem.com]

- 6. Page loading... [guidechem.com]

N-Formylpiperidine: A Technical Guide to its Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylpiperidine, a heterocyclic organic compound, has carved a significant niche in the landscape of chemical synthesis, particularly within the pharmaceutical and fine chemical industries. While its formal synthesis is rooted in the mid-20th century, the foundational chemistry that underpins its creation dates back to the late 19th century with the pioneering work on reductive amination. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailed experimental protocols for its key syntheses, and a quantitative summary of its physicochemical properties.

Historical Context and Discovery

The journey to the synthesis of this compound is intrinsically linked to the development of methods for the formylation of amines. The seminal work in this area was conducted by German chemist Rudolf Leuckart in 1885. Leuckart discovered that heating aldehydes or ketones with formamide (B127407) or ammonium (B1175870) formate (B1220265) resulted in the formation of the corresponding amines, a process now famously known as the Leuckart reaction.[1][2] This reaction represented a significant advancement in reductive amination.

In 1891, Otto Wallach, a colleague of Leuckart, expanded upon this work by demonstrating the reaction's broad applicability with a variety of alicyclic and terpenoid ketones and aldehydes.[1] The Leuckart-Wallach reaction, as it came to be known, often yields N-formylated derivatives as intermediates or byproducts, laying the direct conceptual groundwork for the targeted synthesis of compounds like this compound.[3]

While the precise first synthesis of this compound is not definitively documented in a single landmark publication, its emergence in the mid-20th century was a logical progression of these earlier discoveries, driven by the increasing demand for novel solvents and intermediates in organic synthesis.[4] Early methods for the formylation of secondary amines, such as piperidine (B6355638), involved reagents like formic acid and its derivatives, directly echoing the chemistry established by Leuckart and Wallach.

Physicochemical and Spectroscopic Data

A compilation of key quantitative data for this compound is presented below. This information is critical for its application in synthesis and for its characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO | [5][6] |

| Molecular Weight | 113.16 g/mol | [5][6] |

| Boiling Point | 222 °C (lit.) | [7][8] |

| Melting Point | -31 °C | [8] |

| Density | 1.019 g/mL at 25 °C (lit.) | [7][8] |

| Refractive Index (n20/D) | 1.484 (lit.) | [7][8] |

| Vapor Pressure | 0.1 mm Hg (25 °C) | [8] |

| Water Solubility | Freely soluble | [8] |

| Spectroscopic Data | ||

| ¹H NMR Spectrum | Available | [9] |

| IR Spectrum | Available | [10] |

Key Synthesis Protocols

Several methods have been developed for the synthesis of this compound. The following sections provide detailed experimental protocols for the most significant of these, reflecting both historical approaches and modern refinements.

Synthesis via Formylation with Formic Acid

This method is a direct and widely used approach for the N-formylation of piperidine. The reaction proceeds by heating piperidine with formic acid, leading to the formation of the amide with the elimination of water.

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add piperidine (94 g) and formic acid (58 g, 87.7% content).[11]

-

Add toluene (B28343) (20 g) as an azeotropic agent to facilitate the removal of water.[11]

-

Heat the mixture to a temperature range of 80-200 °C using an electric mantle.[11]

-

Reflux the mixture, collecting the water in the Dean-Stark trap until no more water is evolved.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting product can be purified by distillation under reduced pressure. The expected molar yield is approximately 99%.[11]

Synthesis via the Leuckart-Wallach Reaction (Conceptual)

While not a direct synthesis of this compound from piperidine itself, the Leuckart-Wallach reaction provides the foundational mechanism for the formation of N-formyl derivatives from carbonyl compounds and a nitrogen source. In a hypothetical application to a precursor that would yield piperidine, the N-formyl derivative would be an expected intermediate.

Reaction Principle:

The reaction involves the reductive amination of a carbonyl compound. When formamide is used as the reagent, it can act as both the nitrogen source and the reducing agent. The mechanism involves the initial formation of an iminium ion, which is then reduced by formate, ultimately leading to the N-formylated amine.[1][3]

Synthesis via Formylation with Methyl Formate

This method offers an alternative to using formic acid, employing an ester of formic acid as the formylating agent.

Experimental Protocol:

-

In a 250 mL distillation flask equipped with a feeding device, add piperidine (43 g) and methyl formate (30 g).[12]

-

Heat the mixture in an oil bath to a temperature range of 80-150 °C.[12]

-

During the heating, methanol (B129727) is distilled off as a byproduct.

-

Continue the reaction until the distillation of methanol ceases.

-

The crude product can be purified by vacuum distillation to yield this compound with a molar yield of approximately 96-98%.[12]

Signaling Pathways and Reaction Mechanisms

The synthesis of this compound primarily revolves around the nucleophilic acyl substitution mechanism. The following diagrams, generated using the DOT language, illustrate the key reaction pathways.

Formylation of Piperidine with Formic Acid

Caption: Reaction pathway for the formylation of piperidine with formic acid.

Leuckart-Wallach Type Reaction Mechanism

Caption: Generalized mechanism of the Leuckart-Wallach reaction.

Conclusion

This compound stands as a testament to the enduring legacy of 19th-century organic chemistry, with its synthesis deeply rooted in the principles of the Leuckart-Wallach reaction. While its specific isolation and characterization occurred in the mid-20th century, the foundational knowledge was laid decades earlier. Today, it remains a vital solvent and synthetic intermediate, particularly in the pharmaceutical industry, owing to the straightforward and high-yielding synthetic routes that have been developed and refined over time. This guide provides a comprehensive overview for researchers and professionals, bridging the historical context with practical, modern applications.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 2591-86-8 [chemicalbook.com]

- 8. This compound CAS#: 2591-86-8 [m.chemicalbook.com]

- 9. This compound(2591-86-8) 1H NMR spectrum [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN1052228C - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents [patents.google.com]

- 12. CN1091104C - Preparation of N-formyl piperidine - Google Patents [patents.google.com]

In-depth Technical Guide on the Theoretical Studies of N-Formylpiperidine Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Formylpiperidine's Conformation

This compound, a fundamental N-acylpiperidine derivative, serves as a crucial model system for understanding the conformational behavior of more complex piperidine-containing molecules, which are ubiquitous scaffolds in medicinal chemistry and drug development. The three-dimensional structure of the piperidine (B6355638) ring and the orientation of the formyl group are paramount in dictating molecular interactions, particularly with biological targets. A thorough grasp of the conformational landscape, including the relative stabilities of different conformers and the energy barriers to their interconversion, is essential for rational drug design and the development of novel therapeutics.

The conformational flexibility of this compound is primarily governed by two key structural features: the puckering of the six-membered piperidine ring and the restricted rotation around the C-N amide bond. The interplay of these factors gives rise to a complex potential energy surface with several local minima corresponding to distinct conformers. This guide provides a comprehensive overview of the theoretical and experimental methodologies employed to elucidate the conformational preferences of this compound, presenting key quantitative data and detailed experimental protocols.

Theoretical (In Silico) Methodologies

Computational chemistry offers powerful tools to predict and rationalize the conformational behavior of this compound. These methods allow for the exploration of the potential energy surface, the identification of stable conformers, and the calculation of the energy barriers that separate them.

Key Computational Approaches

A variety of computational methods are employed to study the conformation of this compound, ranging from computationally efficient molecular mechanics to more accurate but demanding quantum mechanical methods.

-

Molecular Mechanics (MM): Force-field based methods, such as the COSMIC force-field, can provide a rapid initial exploration of the conformational space. These methods are particularly useful for generating a large number of potential conformers.

-

Hartree-Fock (HF) Theory: This ab initio method provides a fundamental quantum mechanical description of the electronic structure. While it can sometimes be less accurate than more advanced methods due to the lack of electron correlation, it can still provide valuable insights into molecular geometry and conformational energies.

-

Density Functional Theory (DFT): DFT methods, such as those employing the M06-2X or B3LYP functionals, have become the workhorse for conformational analysis of organic molecules. They offer a good balance between accuracy and computational cost, providing reliable predictions of geometries, relative energies, and rotational barriers.

-

Møller-Plesset Perturbation Theory (MP2): This is a higher-level ab initio method that includes electron correlation effects, often leading to more accurate energy predictions compared to HF and some DFT functionals.

The choice of basis set (e.g., 6-31G*, cc-pVDZ) is also a critical factor in the accuracy of quantum mechanical calculations.

Conformational Landscape of this compound

The conformational analysis of this compound primarily focuses on two degrees of freedom:

-

Piperidine Ring Pucker: The piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain. However, higher energy conformers such as the boat and twist-boat conformations also exist and can be relevant in certain environments or for substituted derivatives. For N-acylpiperidines, the twist-boat conformation has been found to be around 1.5 kcal/mol less favorable than the chair conformation.[1]

-